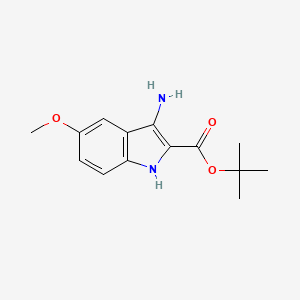

tert-butyl 3-amino-5-methoxy-1H-indole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 3-amino-5-methoxy-1H-indole-2-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a methoxy group attached to the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-5-methoxy-1H-indole-2-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Introduction of Functional Groups: The amino and methoxy groups are introduced through substitution reactions. For example, the methoxy group can be introduced via methylation using reagents like methyl iodide.

Esterification: The carboxylate group is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: tert-Butyl 3-amino-5-methoxy-1H-indole-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a building block in the synthesis of more complex indole derivatives.

- Studied for its reactivity and potential to form new chemical entities .

Biology:

- Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties .

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development .

Industry:

Wirkmechanismus

The mechanism of action of tert-butyl 3-amino-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 1-indolecarboxylate: Another indole derivative with a tert-butyl ester group but lacking the amino and methoxy groups.

tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A structurally similar compound with different functional groups.

Uniqueness:

Biologische Aktivität

tert-butyl 3-amino-5-methoxy-1H-indole-2-carboxylate is an indole derivative recognized for its diverse biological activities and potential therapeutic applications. This compound features a tert-butyl group, an amino group at the 3-position, and a methoxy group at the 5-position of the indole ring. The molecular formula is C14H18N2O3, with a molecular weight of approximately 248.28 g/mol. The indole core structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Biological Activities

Research has revealed that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by bacteria and fungi.

- Anticancer Properties : Indole derivatives have been reported to show anticancer activity through various mechanisms, including the modulation of cellular pathways involved in apoptosis and cell proliferation. The specific activity of this compound remains to be fully elucidated but shows promise in preliminary assays .

- Immunomodulatory Effects : Evidence suggests that this compound can modulate immune responses, particularly through the regulation of cytokines such as interleukin-4 (IL-4). This modulation can influence T-helper cell differentiation and may have implications for treating allergic conditions and autoimmune diseases .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets. The amino group can form hydrogen bonds with proteins, while the methoxy group may enhance lipophilicity, facilitating membrane penetration. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, contributing to its pharmacological effects .

Case Studies

Several studies have investigated the biological activity of related indole derivatives, providing insights into the potential effects of this compound:

- Antiviral Activity : A study on structurally similar compounds demonstrated significant antiviral properties against influenza viruses. Although specific data on this compound is limited, its structural analogs showed promise as virucidal agents, indicating potential for future research in this area .

- Cytotoxicity Assessments : In vitro studies have been conducted on various indole derivatives to assess their cytotoxic effects on cancer cell lines. While direct data on this compound is scarce, similar compounds exhibited IC50 values indicating moderate to high cytotoxicity against specific cancer types .

Comparative Analysis

To highlight the versatility of indole derivatives, a comparison table of related compounds is presented below:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| tert-butyl 4-methoxy-1H-indole-1-carboxylate | 0.80 | Methoxy group at position 4 |

| tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate | 0.83 | Contains cyano and iodo substituents |

| tert-butyl 6-hydroxy-1H-indole-1-carboxylate | 0.78 | Hydroxy group at position 6 |

| tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate | 0.80 | Benzyloxy substituent at position 5 |

| tert-butyl 3-iodo-1H-indole-1-carboxylate | 0.90 | Iodo substituent at position 3 |

This table illustrates the structural diversity among indole derivatives and their potential implications for biological activity.

Eigenschaften

Molekularformel |

C14H18N2O3 |

|---|---|

Molekulargewicht |

262.30 g/mol |

IUPAC-Name |

tert-butyl 3-amino-5-methoxy-1H-indole-2-carboxylate |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)12-11(15)9-7-8(18-4)5-6-10(9)16-12/h5-7,16H,15H2,1-4H3 |

InChI-Schlüssel |

XJUROVGVKFKGSM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.